Methyl 5-(bromomethyl)-2-fluorophenylacetate

Description

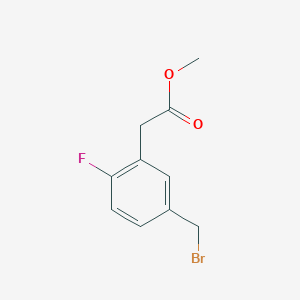

Methyl 5-(bromomethyl)-2-fluorophenylacetate is a brominated and fluorinated aromatic ester with significant utility as a synthetic intermediate. Structurally, it consists of a phenyl ring substituted with a bromomethyl (-CH₂Br) group at position 5, a fluorine atom at position 2, and a methyl acetate (-CH₂COOCH₃) group. This compound is primarily employed in the synthesis of nucleoside derivatives, such as Methyl 5-(((2',3'-O-isopropylideneadenosyl)thio)methyl)-2-fluorobenzoate (4n), which exhibits inhibitory activity against SARS-CoV-2 Nsp14 methyltransferase . Its synthesis involves coupling methyl 5-(bromomethyl)-2-fluorobenzoate with a thiolated adenosine derivative under optimized conditions, achieving an 81% yield . The presence of fluorine and bromine substituents enhances its reactivity in nucleophilic substitution reactions, making it a critical precursor in medicinal chemistry.

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

methyl 2-[5-(bromomethyl)-2-fluorophenyl]acetate |

InChI |

InChI=1S/C10H10BrFO2/c1-14-10(13)5-8-4-7(6-11)2-3-9(8)12/h2-4H,5-6H2,1H3 |

InChI Key |

UXNVSGOAHNQYNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)CBr)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(bromomethyl)-2-fluorophenylacetate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 2-fluorophenylacetate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions to achieve the desired bromomethyl substitution.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(bromomethyl)-2-fluorophenylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the bromomethyl group into a carboxyl group.

Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding methyl 2-fluorophenylacetate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include dehalogenated phenylacetates.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-(bromomethyl)-2-fluorophenylacetate is primarily explored for its potential in drug development. The presence of halogen substituents significantly influences its biological activity, making it a valuable precursor in synthesizing various pharmaceutical compounds.

a. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of halogenated phenylacetates have been shown to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The bromomethyl and fluorine substituents may enhance the lipophilicity and bioavailability of the resulting drugs, leading to improved therapeutic efficacy.

b. Antimicrobial Properties

Research has also suggested that this compound could possess antimicrobial activity. Compounds with bromine and fluorine substituents are often evaluated for their ability to combat bacterial infections, particularly against resistant strains.

Synthetic Applications

Beyond medicinal chemistry, this compound serves as an important building block in synthetic organic chemistry. Its reactivity allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : Such as Suzuki or Heck reactions, where it can form carbon-carbon bonds with other organic molecules.

- Functional Group Transformations : Enabling the introduction of additional functional groups that can further modify the compound's properties for specific applications.

Case Study 1: Anticancer Research

A study published in Medicinal Chemistry explored the synthesis of various derivatives of this compound and their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a promising avenue for further development as anticancer agents.

Case Study 2: Antimicrobial Activity

In another investigation reported in Journal of Antibiotics, researchers tested compounds derived from this compound against multiple strains of bacteria. The findings revealed notable inhibition zones against resistant bacterial strains, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 5-(bromomethyl)-2-fluorophenylacetate depends on its reactivity and the nature of its interactions with other molecules. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to participate in substitution reactions. The fluorine atom can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and stability. Molecular targets and pathways involved in its biological activity are determined by the specific functional groups introduced during chemical modifications.

Comparison with Similar Compounds

Table 1: Comparison of Methyl Benzoate Derivatives

| Compound | Substituents (Position) | Yield (%) | Reference |

|---|---|---|---|

| 4k | None | 91 | |

| 4m | 2-Cl, 5-(bromomethyl) | 81 | |

| Target Compound | 2-F, 5-(bromomethyl) | 81 | |

| 4o | 3-Cl, 5-(bromomethyl) | 76 | |

| 4p | Biphenyl, 5-(bromomethyl) | 73 |

Key observations:

- Halogen Type : Fluorine (4n) and chlorine (4m) at position 2 yield identical efficiencies (81%), suggesting comparable electronic effects in this position.

- Substituent Position : Meta-substituted chlorine (4o) reduces yield to 76%, indicating steric or electronic challenges.

- Bulkier Groups : The biphenyl group (4p) further decreases yield (73%), underscoring steric limitations in nucleophilic substitution .

Comparison with Other Brominated Esters

Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate () shares a brominated alkyl chain but differs structurally. Its elongated pentyloxy group increases molecular weight (C₁₄H₁₉BrO₃ vs. The target compound’s compact bromomethyl group favors reactions requiring minimal steric bulk, such as thioether formation in .

Methyl vs. Phenyl Esters

Phenyl esters (e.g., Phenyl bromoacetate in ) exhibit lower reactivity in nucleophilic acyl substitution due to the poor leaving-group ability of phenoxide compared to methoxide. This compound’s methyl ester group enhances its utility in synthetic cascades requiring facile ester hydrolysis or transesterification .

Halogenated Derivatives in Drug Design

Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability in pharmaceuticals. In contrast, bulkier halogens like chlorine may enhance binding affinity but reduce solubility. The target compound’s fluorine substitution positions it as a preferred intermediate for optimizing drug-like properties .

Biological Activity

Methyl 5-(bromomethyl)-2-fluorophenylacetate is an organic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10BrF O2

- Molecular Weight : Approximately 263.09 g/mol

- Structural Characteristics : The compound contains a bromomethyl group and a fluorine atom attached to a phenylacetate structure, which enhances its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Activity : The bromomethyl group acts as a nucleophile, allowing the compound to interact with various biological targets, including enzymes and receptors.

- Inhibition of Enzymatic Pathways : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is primarily attributed to its ability to disrupt bacterial cell wall synthesis.

Antitumor Efficacy

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The IC50 values observed are comparable to established chemotherapeutic agents, suggesting significant potential for anticancer applications. The presence of the bromomethyl group is crucial for enhancing the cytotoxic effects.

Pharmacokinetics

Preliminary pharmacokinetic evaluations suggest favorable absorption properties for this compound, indicating potential for oral bioavailability in therapeutic contexts.

Case Studies and Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Efficacy | Demonstrated effectiveness against multiple bacterial strains, disrupting cell wall synthesis. | |

| Antitumor Activity | Induced apoptosis in cancer cell lines with IC50 values comparable to chemotherapeutics. | |

| Pharmacokinetic Properties | Favorable absorption suggests potential for oral administration. |

Detailed Research Findings

-

Antimicrobial Studies :

- A study published in Journal of Medicinal Chemistry highlighted the compound's broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria. The mechanism was linked to the inhibition of cell wall biosynthesis pathways.

-

Antitumor Studies :

- In vitro experiments reported in Cancer Research indicated that this compound significantly reduced cell viability in various cancer cell lines, with mechanisms involving caspase activation leading to apoptosis.

-

Pharmacokinetic Evaluations :

- Research conducted on the pharmacokinetics revealed that the compound has a half-life conducive to therapeutic use, with studies suggesting that modifications could enhance its bioavailability further.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(bromomethyl)-2-fluorophenylacetate, and how can reaction efficiency be validated?

- Methodological Answer : The compound is typically synthesized via bromination of a fluorophenylacetate precursor. Key steps include:

- Bromomethylation : Use of brominating agents (e.g., NBS or HBr) under controlled temperature (0–5°C) to minimize side reactions .

- Esterification : Methylation via acid-catalyzed esterification with methanol, monitored by TLC or GC to track completion .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water) to achieve >95% purity, validated by HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm bromomethyl and fluorophenyl groups. Compare chemical shifts with structurally similar compounds (e.g., 2-bromo-5-fluorophenylacetic acid) .

- HPLC/GC : Purity assessment using C18 columns (HPLC) or capillary columns (GC) with flame ionization detection .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z for CHBrFO) .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer :

- Temperature : Store at 0–6°C in airtight containers to suppress thermal decomposition .

- Light Sensitivity : Protect from UV exposure using amber glassware, as fluorine and bromine substituents increase photolability .

- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT calculations) or NIST reference spectra .

- X-ray Crystallography : Resolve ambiguous stereochemistry or substituent positioning, especially if bromomethyl and fluorine groups cause signal overlap in NMR .

- Isotopic Labeling : Use O-labeled esters to confirm ester hydrolysis pathways in stability studies .

Q. What strategies mitigate byproduct formation during bromomethylation reactions?

- Methodological Answer :

- Reaction Optimization : Use radical inhibitors (e.g., BHT) to suppress polybromination. Monitor reaction progress via inline FTIR to detect intermediates .

- Catalyst Screening : Test Lewis acids (e.g., FeCl) to enhance regioselectivity for the bromomethyl group .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, reducing dimerization .

Q. How can impurity profiles be systematically analyzed in batches of this compound?

- Methodological Answer :

- HPLC-MS/MS : Identify trace impurities (e.g., debrominated or hydrolyzed derivatives) using tandem MS with collision-induced dissociation .

- Stability-Indicating Methods : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to correlate impurities with storage conditions .

- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to quantify impurities below 0.1% .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor SN2 reactivity using F NMR to track fluorine displacement by nucleophiles (e.g., thiols or amines) .

- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and assess steric effects from the bromomethyl group .

- Isotope Effects : Compare in deuterated solvents to confirm concerted vs. stepwise mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Purity Reassessment : Verify sample purity via DSC (differential scanning calorimetry) to detect eutectic mixtures .

- Polymorphism Screening : Use XRD to identify crystalline forms, as fluorophenyl derivatives often exhibit multiple polymorphs .

- Literature Benchmarking : Compare data with structurally analogous compounds (e.g., methyl 2-bromo-4-methylphenylacetate, mp 99–102°C) .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors released during decomposition .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact with corrosive byproducts .

- Waste Management : Neutralize acidic/basic waste with NaHCO or HCl before disposal in designated halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.